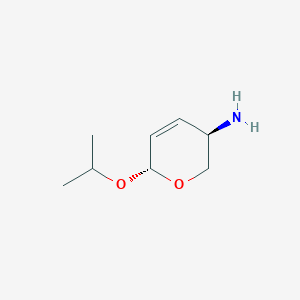
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of pyran-3-amine in the presence of hydrogen gas and a suitable catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used as an additive in metal surface treatment and as a ligand in catalytic processes.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the pyran ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-3-amine: A similar compound with a saturated pyran ring.
N,N-Dimethyltetrahydro-2H-pyran-3-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is unique due to the presence of the 1-methylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(3R,6R)-6-propan-2-yloxy-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6-8H,5,9H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
WLIOOTZUVWTBSS-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)O[C@@H]1C=C[C@H](CO1)N |
Kanonische SMILES |
CC(C)OC1C=CC(CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


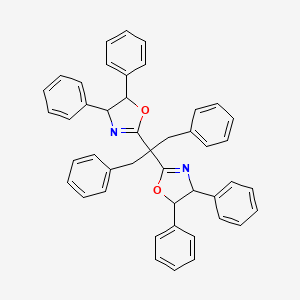

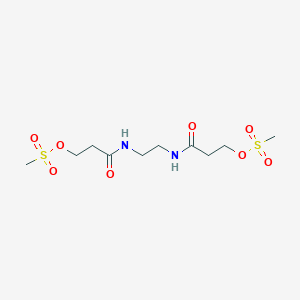
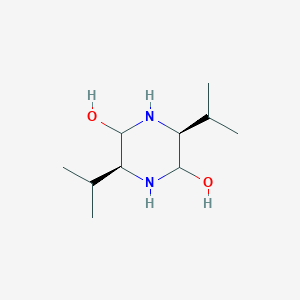
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)

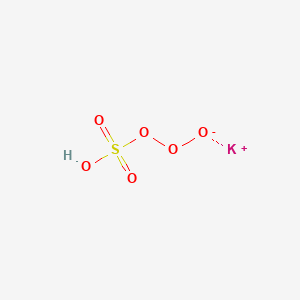
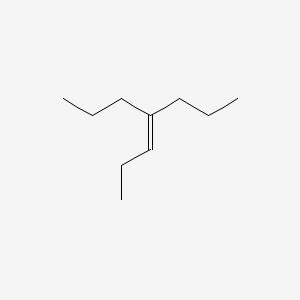
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)


